(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 959579-57-8
VCID: VC2166537
InChI: InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m1/s1
SMILES: C1C(C(CN1)C(=O)O)C2=CC=CO2
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

CAS No.: 959579-57-8

Cat. No.: VC2166537

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid - 959579-57-8

Specification

CAS No. 959579-57-8
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m1/s1
Standard InChI Key KMTSLALPZKTAJM-RNFRBKRXSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CO2
SMILES C1C(C(CN1)C(=O)O)C2=CC=CO2
Canonical SMILES C1C(C(CN1)C(=O)O)C2=CC=CO2

Introduction

Chemical Structure and Identification

(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid belongs to the class of pyrrolidine derivatives characterized by a furan ring attached to the pyrrolidine core. This heterocyclic compound features specific stereochemistry at positions 3 and 4 of the pyrrolidine ring, as indicated by the (3S,4S) prefix in its nomenclature. The compound contains two key functional groups: a carboxylic acid and a secondary amine within the pyrrolidine ring.

Chemical Identification

Several database identifiers are associated with this compound, although there are some discrepancies in the literature regarding its exact CAS number:

ParameterValueSource
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
CAS Number959579-57-8 or 1340511-39-8
PubChem CID2762212
MFCD IdentifiersMFCD16661157, MFCD06659327

Physicochemical Properties

The physicochemical properties of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid significantly influence its behavior in biological systems and its potential applications:

PropertyValueSource
LogP-2.44
Heavy Atoms Count13
Rotatable Bond Count2
Number of Rings2
Carbon Bond Saturation (Fsp3)0.44444444444444
Polar Surface Area (Ų)62
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The negative LogP value indicates that the compound is hydrophilic, which potentially enhances its water solubility and may influence its pharmacokinetic properties in biological systems . The presence of multiple hydrogen bond donors and acceptors suggests potential for intermolecular interactions that could be significant for binding to biological targets.

Chemical Reactivity

The chemical reactivity of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is primarily determined by its functional groups: the carboxylic acid, the secondary amine in the pyrrolidine ring, and the furan moiety.

Carboxylic Acid Reactions

The carboxylic acid functional group can participate in several types of reactions:

  • Esterification: Reaction with alcohols to form esters

  • Amidation: Reaction with amines to form amides

  • Decarboxylation: Under specific conditions

  • Salt formation: Reaction with bases to form carboxylate salts

These reactions are fundamental for the modification of the compound for specific applications in medicinal chemistry and material science.

Pyrrolidine Ring Reactivity

The secondary amine in the pyrrolidine ring can undergo:

  • N-acylation: With acyl chlorides or anhydrides

  • N-alkylation: With alkyl halides

  • Formation of ammonium salts: With acids

  • Complexation with metals: Through the nitrogen lone pair

These transformations can be utilized to modify the compound's properties or to incorporate it into larger molecular structures.

Furan Ring Reactivity

The furan ring, being an electron-rich heterocycle, can participate in:

  • Electrophilic aromatic substitution: At positions 3 and 5

  • Diels-Alder reactions: Acting as a diene

  • Ring-opening reactions: Under acidic conditions

  • Oxidation: To form various oxidized derivatives

The reactivity of the furan moiety adds another dimension to the chemical versatility of the compound, allowing for further structural modifications.

Applications in Research and Industry

(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid has several potential applications across different scientific fields due to its unique structural features.

Pharmaceutical Research

The compound may serve as:

  • A building block for drug synthesis

  • A pharmacophore in medicinal chemistry

  • A scaffold for structure-activity relationship studies

  • A potential lead compound for drug discovery programs

Its chiral nature and functional group arrangement make it particularly valuable in pharmaceutical research where stereochemistry often plays a crucial role in drug efficacy and safety.

Organic Synthesis

In organic synthesis, the compound can function as:

  • A chiral auxiliary in asymmetric synthesis

  • A versatile intermediate for heterocyclic chemistry

  • A precursor for more complex molecular structures

  • A model compound for developing new synthetic methodologies

These applications leverage the compound's functional groups and stereochemistry to facilitate the synthesis of more complex molecules.

Materials Science

Potential applications in materials science may include:

  • Development of chiral catalysts

  • Preparation of specialized polymers

  • Creation of functional materials with specific properties

  • Design of molecular recognition systems

The presence of multiple functional groups allows for incorporation into various material platforms with tailored properties.

SupplierPurityPackage SizePrice (USD)Lead TimeSource
BLD Pharmatech Co., Limited95%1 g55930 days
BLD Pharmatech GmbH95%1 g55930 days

Catalog Information

Multiple catalog numbers are associated with this compound, reflecting its listing in various chemical databases and supplier catalogs:

16060, BBV-38113762, BD01007156, CSC011356476, EN300-1456056, IMED3228474484, KAC59280, PBMR246594 .

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